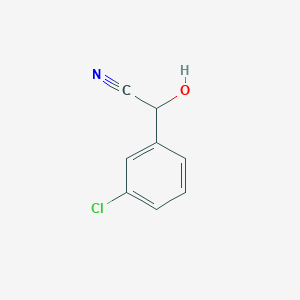

2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITRCPVSCQOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 2 3 Chlorophenyl 2 Hydroxyacetonitrile

Enantioselective Approaches for the Formation of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Enantioselective synthesis endeavors to produce a chiral compound as a single enantiomer, bypassing the need to separate a racemic mixture. For this compound, this is primarily achieved through the asymmetric addition of a cyanide nucleophile to 3-chlorobenzaldehyde (B42229), where a chiral influence directs the reaction towards one of the two possible stereochemical outcomes.

Asymmetric Cyanohydrin Synthesis Methodologies

The synthesis of optically active cyanohydrins, such as this compound, can be broadly categorized into biocatalytic and chemocatalytic methods. Both methodologies aim to create a chiral environment around the reacting aldehyde to guide the incoming cyanide nucleophile to a specific face of the planar carbonyl group. nih.gov

Biocatalytic Approaches: A well-established enzymatic method utilizes hydroxynitrile lyases (HNLs). These enzymes are highly effective in catalyzing the enantioselective addition of hydrogen cyanide (HCN) to aldehydes. The advantage of HNLs lies in their high specificity, often leading to products with very high enantiomeric purity. The reaction's success is enhanced by suppressing the competing non-enzymatic, racemic cyanohydrin formation. This is often achieved by conducting the reaction in an organic solvent or at a low pH, which disfavors the non-catalyzed pathway. d-nb.info

Chemocatalytic Approaches: Non-enzymatic chemical catalysts offer a versatile alternative. These can be divided into two main classes: organocatalysts and metal-based catalysts.

Organocatalysts: Chiral small organic molecules, such as cyclic dipeptides, have been shown to catalyze the asymmetric addition of HCN to aldehydes. d-nb.infosemanticscholar.org For instance, diketopiperazine-based catalysts have been used for this transformation. nih.gov These catalysts typically function by activating the reactants through mechanisms like hydrogen bonding.

Metal-Based Catalysts: Chiral complexes formed from a metal center and a chiral organic ligand are widely used. Titanium- and Vanadium-based Salen complexes, for example, are effective Lewis acids that coordinate to the aldehyde's carbonyl oxygen. This activation, combined with the steric environment created by the chiral Salen ligand, directs the nucleophilic attack of the cyanide source, achieving high stereoselectivity. ncl.ac.uk

Investigation of Enantiomeric Excess and Optical Purity Control

The primary measure of success in stereoselective synthesis is the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Controlling the ee is paramount and depends heavily on the chosen synthetic methodology and reaction conditions.

Research into the synthesis of this compound from 3-chlorobenzaldehyde has yielded varied results depending on the catalyst system employed.

| Catalyst System | Cyanide Source | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Diketopiperazine (organocatalyst) | HCN | This compound | 88% | 57% |

| Vanadium(V)-Salen complex | KCN / Acetic Anhydride (B1165640) | 2-Acetoxy-2-(3-chlorophenyl)acetonitrile | - | 78-90% |

This table presents data from studies on the asymmetric cyanation of 3-chlorobenzaldehyde.

As shown in the table, an organocatalytic approach using a diketopiperazine catalyst provided the target cyanohydrin with a moderate enantiomeric excess of 57%. nih.gov In contrast, a more effective result was achieved using a chiral Vanadium(V)-Salen complex as a Lewis acid catalyst. This system, which involved the addition of potassium cyanide to 3-chlorobenzaldehyde in the presence of acetic anhydride, yielded the corresponding cyanohydrin acetate with a significantly higher enantiomeric excess, ranging from 78% to 90%. ncl.ac.uk This highlights how the choice of catalyst is a critical factor in controlling the optical purity of the final product.

Chemocatalytic Strategies in the Synthesis of this compound

Chemocatalysis provides a powerful and adaptable platform for the asymmetric synthesis of this compound. By carefully selecting the catalyst and optimizing reaction conditions, it is possible to achieve high yields and excellent stereocontrol.

Ligand Design and Catalyst Optimization for Stereocontrol

Stereocontrol is almost entirely dependent on the design of the chiral ligand associated with the catalyst. For metal-based systems like Ti- and V-Salen complexes, the Salen ligand is the primary source of chirality.

The design process involves modifying the ligand's structure to maximize the energy difference between the transition states leading to the (R) and (S) enantiomers. This is typically achieved by introducing bulky substituents onto the chiral backbone of the ligand. These groups create a sterically hindered pocket around the metal's active site. When the 3-chlorobenzaldehyde substrate coordinates to the metal, one of its two prochiral faces is effectively shielded by these bulky groups, forcing the cyanide nucleophile to attack from the more accessible face. Optimizing the catalyst may also involve changing the metal center itself; for instance, the higher Lewis acidity of Vanadium(V) compared to Vanadium(IV) has been shown to be crucial for catalytic activity in certain cyanohydrin syntheses. ncl.ac.uk

Mechanistic Pathways of Chemically Catalyzed Asymmetric Synthesis

The generally accepted mechanistic pathway for metal-catalyzed asymmetric cyanation of 3-chlorobenzaldehyde involves several key steps:

Catalyst Activation: The active catalyst, a chiral Lewis acid (e.g., a V-Salen complex), is present in the reaction mixture.

Substrate Coordination: The carbonyl oxygen of the 3-chlorobenzaldehyde molecule coordinates to the Lewis acidic metal center of the catalyst. This step activates the aldehyde.

Stereoselective Nucleophilic Attack: A cyanide nucleophile (e.g., from KCN or TMSCN) attacks the activated and now highly electrophilic carbonyl carbon. Due to the steric hindrance imposed by the chiral ligand, this attack occurs preferentially on one of the two faces of the planar aldehyde. This is the enantio-determining step.

Product Formation and Catalyst Turnover: The resulting adduct is a metal-alkoxide of the cyanohydrin. This intermediate then reacts (e.g., with an acid or an acylating agent) to release the final cyanohydrin or a protected derivative. This step also regenerates the catalyst, allowing it to enter another catalytic cycle.

This cycle ensures that a small, substoichiometric amount of the chiral catalyst can generate a large quantity of the enantioenriched product. Mechanistic studies on related systems suggest that the catalyst may exist in solution as a mixture of monomeric and dimeric species, both of which can be catalytically active. researchgate.net

Biocatalytic Synthesis of this compound

The biocatalytic approach to synthesizing this compound primarily revolves around the use of a class of enzymes known as hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of a cyanide group from a donor, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the carbonyl carbon of an aldehyde or ketone. In the case of this compound, the precursor is 3-chlorobenzaldehyde.

The reaction is illustrated in the following scheme:

Figure 1. General reaction scheme for the HNL-catalyzed synthesis of this compound from 3-chlorobenzaldehyde and a cyanide source.

Application of Hydroxynitrile Lyases (HNLs) for Enantioselective Formation

Hydroxynitrile lyases are classified based on their stereoselectivity, yielding either the (S)- or (R)-enantiomer of the cyanohydrin product. The choice of HNL is therefore critical in determining the stereochemical outcome of the synthesis of this compound.

(S)-Hydroxynitrile lyases, such as those from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL), are well-characterized enzymes that catalyze the formation of (S)-cyanohydrins. While extensive research has been conducted on the substrate scope of these enzymes, detailed studies on the conversion of 3-chlorobenzaldehyde to (S)-2-(3-chlorophenyl)-2-hydroxyacetonitrile are not widely reported in peer-reviewed literature. However, the substrate tolerance of MeHNL has been investigated, and it is known to accept a broad range of aromatic aldehydes. For instance, studies on the substrate specificity of MeHNL have shown that the enzyme can accommodate various substituents on the phenyl ring of benzaldehyde. It is therefore plausible that 3-chlorobenzaldehyde would be a substrate for (S)-HNLs, though the efficiency and enantioselectivity of this specific transformation would require empirical validation. The general reactivity of (S)-HNLs with substituted benzaldehydes suggests that the formation of the (S)-enantiomer of this compound is feasible.

Research has demonstrated the successful use of (R)-hydroxynitrile lyases for the synthesis of (R)-cyanohydrins from substituted benzaldehydes. A notable example involves the use of the (R)-HNL from Arabidopsis thaliana (AtHNL). While direct data on the synthesis of (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile is limited, a study on a bienzymatic cascade reaction utilized recombinant E. coli whole cells expressing AtHNL for the conversion of 3-chlorobenzaldehyde. This indicates that AtHNL can accept 3-chlorobenzaldehyde as a substrate to produce the corresponding (R)-cyanohydrin intermediate, which was subsequently converted to (R)-3-chloromandelic acid.

Furthermore, studies on closely related substrates, such as 2-chlorobenzaldehyde (B119727), provide valuable insights. For example, the (R)-HNL from the millipede Parafontaria laminata (PlamHNL) has been shown to catalyze the synthesis of (R)-2-chloromandelonitrile with high enantioselectivity. In one study, the wild-type PlamHNL produced (R)-2-chloromandelonitrile with an enantiomeric excess (ee) of 76%. Protein engineering, specifically the N85Y mutant of PlamHNL, significantly improved the enantioselectivity to 98.2% ee with a 91% conversion rate under optimized conditions (pH 3.5, 25 °C, 30 min).

The table below summarizes findings for the synthesis of chloro-substituted mandelonitrile (B1675950) derivatives using (R)-HNLs, which can be considered indicative of the potential for the synthesis of (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| AtHNL | 3-Chlorobenzaldehyde | (R)-2-(3-Chlorophenyl)-2-hydroxyacetonitrile | Data not specified for intermediate | Data not specified for intermediate |

| PlamHNL (wild-type) | 2-Chlorobenzaldehyde | (R)-2-(2-Chlorophenyl)-2-hydroxyacetonitrile | 76 | 90 |

| PlamHNL (N85Y mutant) | 2-Chlorobenzaldehyde | (R)-2-(2-Chlorophenyl)-2-hydroxyacetonitrile | 91 | 98.2 |

Enzymatic Reaction Kinetics and Substrate Specificity Studies

The enzymatic reaction kinetics of HNLs are crucial for understanding their catalytic efficiency and for process optimization. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) provide insights into the affinity of the enzyme for its substrate and its catalytic turnover number.

The substrate specificity of HNLs is a key determinant of their utility. Some HNLs, like MeHNL, have a broad substrate scope, accepting a variety of aliphatic and aromatic aldehydes and ketones. In contrast, other HNLs may have a more restricted substrate range. Structural studies of HNLs have revealed that the size and nature of the substrate-binding pocket are critical in determining substrate specificity. For example, the active site of MeHNL is located at the bottom of a narrow channel, and modifications to amino acid residues lining this channel can alter substrate specificity.

Immobilization and Engineering of Biocatalysts for Enhanced Productivity

Various methods have been employed for the immobilization of HNLs, including adsorption, covalent attachment, and entrapment. Celite, a diatomaceous earth material, has been a commonly used support for HNL immobilization. For instance, the HNL from Prunus amygdalus (PaHNL) has been successfully immobilized on Celite R-633. This immobilized biocatalyst was shown to be effective in the synthesis of (R)-mandelonitrile and could be recycled multiple times. A critical factor in achieving high enantioselectivity with immobilized HNLs is the suppression of the non-enzymatic background reaction, which can be achieved by high enzyme loading and dense packing of the immobilized catalyst.

In addition to immobilization, protein engineering techniques, such as site-directed mutagenesis, can be employed to enhance the properties of HNLs. As mentioned previously, the N85Y mutant of PlamHNL demonstrated significantly improved enantioselectivity in the synthesis of (R)-2-chloromandelonitrile compared to the wild-type enzyme. Such engineering efforts can be guided by structural information of the enzyme's active site to rationally design variants with improved activity, stability, and selectivity for specific substrates like 3-chlorobenzaldehyde.

Utilization of Genetically Modified Microorganisms in Biocatalytic Pathways

The use of genetically modified microorganisms as whole-cell biocatalysts offers several advantages over the use of isolated enzymes. Whole-cell systems can eliminate the need for costly and time-consuming enzyme purification steps and can provide a stable cellular environment for the enzyme. Furthermore, cofactor regeneration can be achieved through the host cell's metabolism.

Recombinant Escherichia coli is a commonly used host for the expression of HNLs. As previously noted, E. coli cells expressing AtHNL have been used to catalyze the conversion of 3-chlorobenzaldehyde. This demonstrates the feasibility of using a genetically modified microorganism for the synthesis of the target compound's precursor. In such a system, the aldehyde substrate would be supplied to the whole-cell biocatalyst, and the expressed HNL would catalyze the intracellular formation of this compound.

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of chiral cyanohydrins involves the use of biocatalysts, particularly hydroxynitrile lyases (HNLs). These enzymes naturally catalyze the addition of hydrogen cyanide (HCN) to aldehydes and ketones. Their use can facilitate reactions in aqueous media or even under solvent-free conditions, thereby reducing or eliminating the need for volatile and often hazardous organic solvents.

The enzymatic synthesis of chlorophenyl-hydroxyacetonitriles has been demonstrated, providing a strong precedent for the green synthesis of the 3-chloro isomer. For instance, the synthesis of (R)-2-chloromandelonitrile from 2-chlorobenzaldehyde has been achieved with high yield and enantioselectivity using an (R)-selective HNL. In one study, a wild-type HNL from Parafontaria laminata (PlamHNL) millipedes catalyzed the synthesis of (R)-2-chloromandelonitrile with a 76% conversion rate and 90% enantiomeric excess (ee). acs.org Through protein engineering, a mutant of this enzyme demonstrated an improved conversion of 91% and an enantiomeric excess of 98.2%. acs.org These reactions are typically performed in aqueous buffer systems, such as citrate buffer at a slightly acidic pH, which helps to suppress the non-enzymatic, racemic background reaction.

The use of biphasic systems, consisting of an aqueous layer containing the enzyme and an organic layer with the substrate and product, is another strategy to enhance reaction efficiency and product separation. This approach can lead to high conversions and enantioselectivities. Furthermore, the immobilization of HNLs on solid supports, such as Celite, has been shown to be an effective method for their use in buffer-saturated organic solvents like methyl tert-butyl ether (MTBE), allowing for easy recovery and recycling of the biocatalyst. mdpi.com

The table below illustrates typical yields and enantiomeric excesses achieved in the enzymatic synthesis of a closely related compound, (R)-2-chloromandelonitrile, highlighting the potential for applying these green methodologies to the synthesis of this compound.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Parafontaria laminata HNL (Wild Type) | 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 76 | 90 |

| Parafontaria laminata HNL (Mutant) | 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 91 | 98.2 |

This data is based on the synthesis of the 2-chloro isomer and is presented as a reasonable expectation for the synthesis of the 3-chloro isomer under similar biocatalytic conditions.

Atom Economy and Process Efficiency Considerations

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound from 3-chlorobenzaldehyde and hydrogen cyanide is an addition reaction, which is inherently atom-economical. The reaction can be represented as:

C₇H₅ClO + HCN → C₈H₆ClNO

To calculate the atom economy, we use the molecular weights of the reactants and the product:

Molecular weight of 3-chlorobenzaldehyde (C₇H₅ClO): 140.57 g/mol

Molecular weight of hydrogen cyanide (HCN): 27.03 g/mol

Molecular weight of this compound (C₈H₆ClNO): 167.60 g/mol

The atom economy is calculated as follows:

Atom Economy = (Molecular weight of product / Sum of molecular weights of reactants) x 100 Atom Economy = (167.60 / (140.57 + 27.03)) x 100 = (167.60 / 167.60) x 100 = 100%

This theoretical 100% atom economy signifies that, in an ideal scenario, no atoms are wasted in the formation of byproducts.

Process efficiency, however, extends beyond atom economy to consider factors such as reaction yield, reaction time, energy consumption, and the use of catalysts and solvents. The use of highly active and selective enzymes like HNLs can significantly improve process efficiency. High conversion rates, as seen in the synthesis of the 2-chloro isomer, mean that less starting material is wasted and the need for extensive purification is reduced.

Chemical Transformations and Reactivity of 2 3 Chlorophenyl 2 Hydroxyacetonitrile

Hydrolysis Reactions of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Hydrolysis of the nitrile group in this compound is a significant transformation, leading to the formation of α-hydroxy acids, which are valuable intermediates in organic synthesis. This conversion can be achieved through acid-catalyzed, base-catalyzed, or enzymatic methods.

Acid-Catalyzed Hydrolysis to 3-Chloromandelic Acid and Related Derivatives

The acid-catalyzed hydrolysis of this compound yields 3-Chloromandelic acid. This reaction typically proceeds by protonation of the nitrile nitrogen, which enhances its electrophilicity and facilitates the nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the final carboxylic acid product.

The efficiency of the acid-catalyzed hydrolysis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of acid catalyst, reaction temperature, and the concentration of reactants. Strong mineral acids such as hydrochloric acid and sulfuric acid are commonly employed.

For analogous reactions, such as the hydrolysis of p-chlorophenyl-2-furohydroxamic acid, studies have shown that the catalytic efficiency of strong acids can vary, with perchloric acid sometimes exhibiting a greater effect than sulfuric or hydrochloric acid. researchgate.net The choice of solvent can also play a crucial role. For instance, the use of a co-solvent like dioxane in water is a common practice to ensure the solubility of the organic substrate. researchgate.net

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis

| Parameter | Description | Common Variations | Potential Impact on Reaction |

| Acid Catalyst | Provides the acidic environment for the reaction. | HCl, H₂SO₄, HClO₄ | The strength and nature of the acid can affect the reaction rate and yield. |

| Temperature | Influences the rate of the chemical reaction. | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may also lead to side reactions. |

| Solvent | Medium in which the reaction takes place. | Water, aqueous dioxane, aqueous ethanol | The polarity and solubility characteristics of the solvent can impact reactant and intermediate stability. |

| Reactant Concentration | The amount of substrate and acid per unit volume. | Varies depending on the specific procedure | Can affect the reaction kinetics and overall yield. |

Kinetic studies of hydrolysis reactions provide valuable insights into the reaction mechanism. For similar acid-catalyzed hydrolysis reactions, the mechanism is often proposed to involve a rapid initial protonation of the substrate followed by a rate-determining nucleophilic attack by a water molecule (an A-2 mechanism). researchgate.net

The study of hydrolysis of other compounds, like camptothecin (B557342) and its analogues, has shown that the process is pH-dependent. nih.gov The conversion of the lactone to the carboxylate in those cases was observed under neutral and basic conditions, while the reverse reaction was favored in acidic conditions. nih.gov Mechanistic investigations using techniques like kinetic solvent isotope effects (kH₂O/kD₂O) can help to elucidate the nature of the transition states involved in the hydrolysis process. nih.gov

Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis of nitriles offers an alternative route to carboxylic acids. This process typically involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid. While specific studies on the base-catalyzed hydrolysis of this compound are not widely available, the general mechanism for nitrile hydrolysis under basic conditions is well-established.

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis presents a green and highly selective alternative to chemical methods. Enzymes such as nitrilases can directly convert nitriles to carboxylic acids under mild conditions. This approach is particularly advantageous for the synthesis of chiral α-hydroxy acids, as enzymes can exhibit high enantioselectivity.

For instance, the enantioselective hydrolysis of ortho-chloromandelonitrile using a nitrilase has been explored as a method to produce (R)-ortho-chloromandelic acid. lookchem.com Although this involves a different isomer, it highlights the potential of enzymatic methods for the stereoselective hydrolysis of chloromandelonitriles. The success of enzymatic hydrolysis is contingent on several factors, including the choice of enzyme, pH, temperature, and substrate concentration. nih.gov

Derivatization at the Hydroxyl Moiety of this compound

The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Common derivatization reactions include acylation and silylation.

Acylation, often carried out using acyl chlorides or anhydrides, results in the formation of esters. researchgate.net For example, reaction with acetic anhydride (B1165640) would yield 2-acetoxy-2-(3-chlorophenyl)acetonitrile. These derivatization reactions are often performed to protect the hydroxyl group during subsequent chemical transformations or to modify the compound's physical and biological properties.

Silylation is another common method for protecting hydroxyl groups. Reagents such as trimethylsilyl (B98337) cyanide can be used to introduce a trimethylsilyl (TMS) group, forming 2-(3-chlorophenyl)-2-(trimethylsilyloxy)acetonitrile. lookchem.com This TMS ether is generally more volatile and less polar than the parent alcohol, which can be advantageous for analytical techniques like gas chromatography.

The choice of derivatizing agent and reaction conditions can be tailored to achieve the desired transformation and yield. nih.gov

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Class | Product Type | Example Product |

| Acylation | Acyl chlorides, Anhydrides | Ester | 2-acetoxy-2-(3-chlorophenyl)acetonitrile |

| Silylation | Silyl halides, Silyl cyanides | Silyl Ether | 2-(3-chlorophenyl)-2-(trimethylsilyloxy)acetonitrile |

Esterification Reactions (e.g., Formation of Methyl 2-(3-chlorophenyl)-2-hydroxyacetate)

The hydroxyl and nitrile functionalities of this compound offer pathways to the synthesis of α-hydroxy esters, such as Methyl 2-(3-chlorophenyl)-2-hydroxyacetate uni.lu. One common synthetic strategy involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

The nitrile can be converted to 2-(3-chlorophenyl)-2-hydroxyacetic acid under aqueous acidic or basic conditions. openstax.org This resulting α-hydroxy acid can then be subjected to Fischer esterification with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the desired methyl ester.

An alternative pathway is the direct alcoholysis of the nitrile. researchgate.net This reaction, typically carried out by heating the cyanohydrin in an alcohol like methanol with a strong acid catalyst, can directly produce the corresponding ester, in this case, Methyl 2-(3-chlorophenyl)-2-hydroxyacetate.

| Product | Precursor | Reaction Type | Typical Reagents |

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | This compound | Hydrolysis then Esterification | 1. H₃O⁺ or OH⁻, H₂O2. CH₃OH, H₂SO₄ |

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | This compound | Alcoholysis | CH₃OH, HCl or H₂SO₄ |

Etherification and Acylation Reactions

The secondary hydroxyl group in this compound is amenable to both etherification and acylation reactions. These transformations are useful for introducing protecting groups or for modifying the molecule's properties.

Acylation: The hydroxyl group can be readily acylated to form esters. For instance, reaction with an acylating agent like acetic anhydride in the presence of a base catalyst such as pyridine (B92270) or N,N-dimethylaminopyridine (DMAP) would yield 2-acetoxy-2-(3-chlorophenyl)acetonitrile. This reaction is analogous to the acetylation of similar hydroxy esters. nih.gov

Etherification: The formation of an ether linkage at the secondary alcohol position can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide) to form the corresponding ether, 2-(3-chlorophenyl)-2-methoxyacetonitrile.

Reactions Involving the Nitrile Group of this compound

The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. researchgate.netresearchgate.net

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine, yielding a β-amino alcohol, a valuable structural motif in medicinal chemistry. This transformation can be accomplished using several reducing agents. openstax.org

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this reduction. openstax.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to produce 2-amino-1-(3-chlorophenyl)ethanol.

Catalytic hydrogenation is another common method. Using hydrogen gas in the presence of a metal catalyst such as nickel or platinum reduces the nitrile to the corresponding primary amine. youtube.com

| Product | Reagent | Conditions |

| 2-amino-1-(3-chlorophenyl)ethanol | Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF2. H₂O workup |

| 2-amino-1-(3-chlorophenyl)ethanol | Hydrogen (H₂) | Nickel or Platinum catalyst, pressure |

| 2-amino-1-(3-chlorophenyl)ethanol | Sodium borohydride (B1222165) / Lewis Acid | e.g., NaBH₄ / BF₃·OEt₂ calvin.edu |

Transformation to Other Nitrogen-Containing Functionalities

Beyond reduction, the nitrile group serves as a precursor to other important nitrogen-containing functional groups. The most common transformation is hydrolysis to a carboxylic acid, which proceeds through an amide intermediate. openstax.org

Hydrolysis to Amides and Carboxylic Acids: Under controlled hydrolysis conditions, typically with acid or base catalysis, this compound can be converted to 2-(3-chlorophenyl)-2-hydroxyacetamide. openstax.org With more forcing conditions (e.g., prolonged heating in strong aqueous acid or base), the hydrolysis proceeds further to yield 2-(3-chlorophenyl)-2-hydroxyacetic acid. openstax.org

This stepwise hydrolysis allows for the selective synthesis of either the primary amide or the carboxylic acid, both of which are useful synthetic intermediates.

Strategic Utility as a Synthetic Intermediate for Complex Molecules

This compound is a strategic precursor for a variety of more complex molecules due to the orthogonal reactivity of its hydroxyl and nitrile groups. The transformations detailed above yield key structural motifs that are prevalent in pharmacologically active compounds and other functional materials.

β-Amino Alcohols: The reduction of the nitrile group provides access to 1-aryl-2-aminoethanol derivatives. This structural framework is a core component of many pharmaceutical agents.

α-Hydroxy Acids and Esters: Hydrolysis and esterification pathways lead to mandelic acid derivatives. These compounds are widely used as chiral resolving agents and as building blocks in the synthesis of pharmaceuticals.

Heterocycles: The nitrile group is a key precursor for the synthesis of nitrogen-containing heterocyles. researchgate.net Although specific examples starting from this compound are not detailed, the functionality is known to participate in cycloaddition and condensation reactions to form rings such as triazoles or tetrazoles.

Analytical Methodologies for the Characterization and Purity Assessment of 2 3 Chlorophenyl 2 Hydroxyacetonitrile

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2-(3-Chlorophenyl)-2-hydroxyacetonitrile from impurities and for quantifying its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the enantiomeric excess of this compound. heraldopenaccess.us Due to the chiral nature of the molecule, chiral stationary phases (CSPs) are essential for the separation of its enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. csfarmacie.cz The differential stability of these complexes leads to different retention times, allowing for their separation and quantification. csfarmacie.cz The determination of enantiomeric excess (ee) is a critical parameter for chiral compounds and can be calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.ussigmaaldrich.com

A typical HPLC method for the chiral separation of similar mandelonitrile (B1675950) derivatives might involve a normal-phase or reversed-phase mode of separation. nih.govrsc.org The choice of mobile phase is critical for achieving optimal resolution. A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is often used in normal-phase chromatography, while mixtures of acetonitrile (B52724) or methanol (B129727) and water are common in reversed-phase chromatography. mdpi.com

Table 1: Illustrative HPLC Parameters for Chiral Separation of Mandelonitrile Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.gov However, due to the relatively low volatility and thermal lability of the compound, derivatization is often necessary to convert it into a more volatile and stable form. chromatographyonline.com Silylation is a common derivatization technique for compounds containing hydroxyl groups. nih.gov

GC-MS analysis provides valuable information for both qualitative identification and quantitative analysis. The retention time in the gas chromatogram serves as a characteristic identifier, while the mass spectrum offers structural information and allows for confirmation of the compound's identity. semanticscholar.org For purity assessment, GC can separate volatile impurities from the derivatized analyte.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for monitoring the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the proton attached to the chiral carbon (the methine proton) would be expected to appear as a singlet. The protons of the chlorophenyl group would exhibit a complex multiplet pattern in the aromatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the nitrile group would appear in a characteristic downfield region. The chemical shifts of the aromatic carbons would be influenced by the presence of the chlorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine (CH) | ~5.5 | ~65 |

| Aromatic (C₆H₄) | 7.3-7.5 | 125-135 |

| Nitrile (CN) | - | ~118 |

| Hydroxyl (OH) | Variable | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands would include a broad peak for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The nitrile (C≡N) group would show a sharp, medium-intensity absorption band around 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Nitrile (C≡N) | Stretching | 2200-2260 (sharp) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of this compound. uni.lu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

Common fragmentation pathways for this molecule could include the loss of the nitrile group (CN), the hydroxyl group (OH), or a hydrogen cyanide molecule (HCN). nih.gov The fragmentation of the aromatic ring can also lead to characteristic ions. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the compound. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 168.02108 |

| [M+Na]⁺ | 190.00302 |

| [M-H]⁻ | 166.00652 |

Data sourced from PubChem predictions. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination (for crystalline derivatives or related compounds)

X-ray diffraction is a powerful non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystal. For a compound like this compound, obtaining a single crystal suitable for X-ray analysis is a prerequisite. The process involves directing a beam of X-rays onto the crystal and measuring the angles and intensities of the diffracted beams. This diffraction pattern is unique to the specific crystalline solid.

The primary data obtained from a single-crystal X-ray diffraction experiment includes the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom within the unit cell. This information allows for the determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Furthermore, X-ray diffraction analysis reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. For this compound, the hydroxyl (-OH) and nitrile (-CN) groups are expected to participate in hydrogen bonding, influencing its melting point, solubility, and other macroscopic properties.

In cases where obtaining a single crystal is challenging, X-ray powder diffraction (XRPD) can be employed. While XRPD does not provide the same level of structural detail as single-crystal XRD, it is invaluable for identifying crystalline phases, assessing purity, and studying polymorphism.

The table below illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction analysis of a crystalline derivative of this compound. The data presented is hypothetical and serves as an example of the parameters determined in such an experiment.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₈H₆ClNO |

| Formula Weight | 167.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 818.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.360 |

Theoretical and Computational Chemistry Studies on 2 3 Chlorophenyl 2 Hydroxyacetonitrile

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile and its influence on the molecule's physical and chemical properties. The presence of rotatable single bonds—specifically the C-C bond between the phenyl ring and the chiral center, and the C-O bond of the hydroxyl group—allows the molecule to adopt various spatial arrangements, or conformations.

The primary goal of a conformational analysis is to identify the most stable conformers, which are the geometries corresponding to minima on the potential energy surface. This is typically achieved using computational methods such as molecular mechanics (MM) for an initial broad search, followed by more accurate quantum mechanical methods like Density Functional Theory (DFT) for geometry optimization and energy calculation of the most promising conformers. Key structural parameters such as bond lengths, bond angles, and, most importantly, dihedral angles are determined for each stable conformer. The relative energies of these conformers indicate their population distribution at a given temperature.

A typical data output for such a study would include a table summarizing the properties of the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on typical outputs of conformational analysis; specific data for this compound is not available in the cited literature.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cl-C-C-CN) (°) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 | 0.00 | -65.8 | 65 |

| 2 | 0.75 | 175.2 | 25 |

| 3 | 1.50 | 55.4 | 10 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic structure of this compound, which in turn governs its reactivity. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate various electronic properties and reactivity descriptors.

Key aspects of the electronic structure include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.

Table 2: Illustrative Quantum Chemical Descriptors for this compound This table presents typical quantum chemical descriptors; specific calculated values for this compound are not available in the cited literature.

| Parameter | Definition | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A relevant reaction to study would be its formation from 3-chlorobenzaldehyde (B42229) and a cyanide source, a classic cyanohydrin formation reaction. mdpi.comresearchgate.net Theoretical studies can map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate.

By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This provides insight into the reaction kinetics. DFT calculations are commonly used to optimize the geometries of stationary points on the potential energy surface and to verify transition states by frequency calculations (a true TS has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products.

Table 3: Example of Calculated Activation Energies for a Reaction This table illustrates the type of data generated from reaction mechanism studies; specific computational data for reactions of this compound is not available in the cited literature.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Cyanide Attack | 3-Chlorobenzaldehyde + CN⁻ | [TS1] | Tetrahedral Intermediate | 8.5 |

| Protonation | Tetrahedral Intermediate + HCN | [TS2] | This compound + CN⁻ | 2.1 |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By performing a frequency calculation on the optimized geometry, a theoretical infrared (IR) spectrum can be generated. These predicted frequencies are often scaled by an empirical factor to better match experimental results. Each predicted vibrational mode can be animated to understand the specific atomic motions involved (e.g., C≡N stretch, O-H stretch, C-Cl stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. google.com Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be used to assign signals in an experimental spectrum.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can provide insight into the electronic transitions occurring within the molecule, such as π→π* transitions in the phenyl ring.

Table 4: Representative Predicted Spectroscopic Data for this compound This table is a template for theoretically predicted spectroscopic data; specific calculated spectra for this compound are not available in the cited literature.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3450 cm⁻¹ | O-H stretch |

| IR | Vibrational Frequency | ~2250 cm⁻¹ | C≡N stretch |

| ¹³C NMR | Chemical Shift | ~135 ppm | C-Cl (aromatic) |

| ¹³C NMR | Chemical Shift | ~118 ppm | -CN |

| ¹H NMR | Chemical Shift | ~5.5 ppm | -CH(OH) |

| UV-Vis | λmax | ~265 nm | π→π* transition |

Future Research Directions and Advanced Applications of 2 3 Chlorophenyl 2 Hydroxyacetonitrile

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile and its analogs is a key area of research, with a strong emphasis on improving efficiency, safety, and enantioselectivity.

Biocatalytic Synthesis: A significant trend is the use of enzymes, particularly hydroxynitrile lyases (HNLs), for the asymmetric synthesis of cyanohydrins. researchgate.netrsc.org HNLs catalyze the addition of a cyanide group to an aldehyde, in this case, 3-chlorobenzaldehyde (B42229), to produce the corresponding cyanohydrin with high enantiomeric purity. youtube.com Research is focused on discovering new HNLs from various biological sources and improving existing ones through protein engineering to enhance their substrate scope, stability, and stereoselectivity for chloro-substituted benzaldehydes. researchgate.net This enzymatic approach avoids the use of toxic reagents and often proceeds under mild, environmentally benign conditions. rsc.org

Continuous Flow Processes: Modern process engineering is being applied to cyanohydrin synthesis to overcome the limitations of traditional batch reactions. researchgate.net Continuous flow reactors offer superior control over reaction parameters, enhanced safety (especially when handling cyanide), and the potential for higher throughput. rsc.orgtheexamformula.co.uk Immobilized enzymes or other catalysts can be packed into a column, with reactants flowing through to generate the product continuously. researchgate.net This method not only improves efficiency and yield but also simplifies product purification and catalyst recycling. researchgate.netrsc.org Future work will likely involve optimizing these systems for the industrial-scale production of chiral chloromandelonitriles.

Safer Cyanide Sources: The high toxicity of hydrogen cyanide (HCN) and alkali metal cyanides has prompted research into safer alternatives. evitachem.com Reagents like trimethylsilyl (B98337) cyanide (TMSCN) are commonly used in laboratory settings. revise.im Another innovative approach involves the in situ generation of HCN from less hazardous precursors, such as ethyl cyanoformate, which can be cleaved by a lipase (B570770) in a biocatalytic cascade reaction. researchgate.net The development of new, stable, and easy-to-handle cyanating agents remains a priority for making the synthesis of compounds like this compound more practical and secure.

Exploration of Diverse Catalytic Systems beyond Current Paradigms

The enantioselective synthesis of this compound is critically dependent on the catalyst used. Research is expanding beyond traditional methods to explore novel and highly effective catalytic platforms.

Advanced Biocatalysis: Hydroxynitrile lyases (HNLs) are at the forefront of catalytic systems for producing chiral cyanohydrins. wikipedia.org Future research will focus on enzyme immobilization techniques, such as creating cross-linked enzyme aggregates (CLEAs), to enhance stability and reusability, making the process more economically viable. researchgate.net Furthermore, protein engineering is being used to create HNL mutants with improved activity and enantioselectivity specifically for substrates like 2-chlorobenzaldehyde (B119727), a precursor to related compounds. acs.orgspecialchem.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions and organic linkers that are emerging as highly promising heterogeneous catalysts. rsc.orgthesciencehive.co.uk Their well-defined, tunable structures and high surface areas can host catalytically active sites. savemyexams.com Homochiral MOFs have been shown to be effective and recyclable catalysts for the asymmetric cyanation of aldehydes, achieving high yields and excellent enantioselectivity (>99% ee). rsc.org Research is directed towards designing MOFs with specific Lewis acidic sites that can efficiently catalyze the formation of this compound under mild, solvent-free conditions. rsc.orgrevise.im

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. savemyexams.com Chiral organocatalysts, such as those based on disulfonimides or 2-aminobenzimidazole (B67599) derivatives, have been successfully employed in the cyanosilylation of aldehydes. theexamformula.co.ukmdpi.com These catalysts activate the reactants through mechanisms like hydrogen bonding. A key area of future development is the creation of highly active organocatalysts that can function at very low loadings (e.g., parts-per-million levels) and are recyclable, making the process scalable and cost-effective. theexamformula.co.ukchemrevise.org

| Catalytic System | Key Advantages | Future Research Focus |

|---|---|---|

| Hydroxynitrile Lyases (HNLs) | High enantioselectivity, mild reaction conditions, green catalyst. youtube.comwikipedia.org | Protein engineering for enhanced stability and substrate scope, advanced immobilization techniques. researchgate.netacs.org |

| Metal-Organic Frameworks (MOFs) | High efficiency, recyclability, tunable structure, heterogeneous nature. rsc.orgthesciencehive.co.uk | Design of novel MOFs with optimized active sites for chloro-substituted aldehydes. savemyexams.com |

| Organocatalysts | Metal-free, scalable, potential for very low catalyst loading. theexamformula.co.ukchemrevise.org | Development of novel, highly active, and recyclable organocatalysts. |

Investigation of New Chemical Transformations for Expanding Synthetic Scope

The synthetic value of this compound lies in its potential to be converted into a variety of other functionalized molecules. researchgate.netresearchgate.net Future research will continue to exploit its reactive nitrile and hydroxyl groups to access novel chemical entities.

Synthesis of α-Hydroxy Acids and Amides: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid. evitachem.comresearchgate.net This transformation converts this compound into 2-(3-chlorophenyl)-2-hydroxyacetic acid (3-chloromandelic acid), a valuable building block for pharmaceuticals. rsc.org Further reaction of the resulting acid or its derivatives with amines can produce a range of α-hydroxy amides, which are important intermediates in organic and medicinal chemistry. researchgate.netlibretexts.org

Formation of β-Amino Alcohols: The nitrile group is susceptible to reduction, typically using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This reaction transforms the nitrile into a primary amine, yielding 2-amino-1-(3-chlorophenyl)ethanol. researchgate.net Such β-amino alcohols are prevalent structural motifs in many natural products and pharmaceutical agents, including β-blockers. The development of stereoselective reduction methods is a key research objective to control the two adjacent chiral centers.

Synthesis of Heterocycles: The dual functionality of cyanohydrins makes them ideal precursors for constructing heterocyclic rings. For instance, they can be used in multi-step sequences to synthesize substituted morpholines or tetrahydroisoquinolines, which are core structures in many biologically active compounds. researchgate.net Exploring new cyclization strategies that utilize the unique reactivity of this compound will expand its application in medicinal chemistry.

Role of this compound in the Synthesis of Advanced Organic Materials

While primarily viewed as a pharmaceutical intermediate, the structural features of this compound and its derivatives suggest a potential future role in materials science. The development of functional polymers often relies on monomers that possess specific chemical groups to impart desired properties.

Precursor to Functional Monomers: The true potential of this compound in materials science lies in its conversion into difunctional monomers suitable for polymerization. wikipedia.org As established, the cyanohydrin can be transformed into derivatives containing two reactive groups, such as:

Hydroxy acids: (by hydrolysis of the nitrile) for polyester (B1180765) synthesis.

Amino acids: (via the Strecker synthesis) for polyamide synthesis. evitachem.com

Amino alcohols: (by reduction of the nitrile) for producing poly(ester amide)s or polyurethanes.

Diols: (by reduction of the nitrile and subsequent functionalization) for polyester synthesis.

These transformations create monomers where the 3-chlorophenyl group is retained as a pendant functional group on the polymer backbone.

Designing Polymers with Tailored Properties: The incorporation of the 3-chlorophenyl group into a polymer chain is expected to modify its physical and chemical properties. For example, the presence of chlorine atoms can enhance flame retardancy, increase the refractive index, and alter the solubility and thermal stability of the resulting material. A related compound, 2-(3-Fluorophenyl)-2-hydroxyacetonitrile, has been noted for its potential in developing fluorinated polymers with enhanced properties. revise.im By analogy, polymers derived from this compound could find applications as specialty plastics, functional coatings, or advanced optical materials. Future research in this area will involve the synthesis of these novel monomers and their polymerization to create and characterize new classes of functional polyesters and polyamides. evitachem.comsavemyexams.com

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)-2-hydroxyacetonitrile?

The compound can be synthesized via reduction of 2-(3-chlorophenyl)-2-oxoacetaldehyde using sodium borohydride (NaBH₄) in ethanol under controlled pH (neutral to slightly basic conditions). Post-reduction, purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Key steps include:

- Monitoring reaction progress via TLC.

- Optimizing solvent polarity to isolate the hydroxyacetonitrile derivative.

- Confirming purity via melting point analysis and NMR spectroscopy.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

Q. What safety precautions are necessary for handling this compound?

While specific toxicity data are limited, adopt standard protocols for chlorinated nitriles:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin contact due to potential acute dermal toxicity (Category 4 per GHS classification).

- Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in antimicrobial or anticancer studies may arise from:

- Impurity Variability : Ensure batch-to-batch consistency using HPLC and elemental analysis.

- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- Structure-Activity Comparisons : Compare results with analogs like 2-(3-benzoylphenyl)propionitrile to isolate the chlorophenyl group’s role .

Q. What strategies optimize reaction yields in nucleophilic substitution reactions involving the chlorophenyl group?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation.

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance reactivity .

Q. How should researchers address gaps in ecological toxicity data for this compound?

Given the lack of persistence, bioaccumulation, or toxicity (PBT)

- Computational Modeling : Use EPI Suite or TEST software to predict biodegradability and LC50 values.

- Microcosm Studies : Assess soil mobility and microbial degradation in lab-scale ecosystems.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-chlorophenol) known for moderate soil adsorption (Koc = 100–200) .

Q. What mechanistic insights explain the compound’s reactivity in oxidation reactions?

The hydroxy group’s position adjacent to the nitrile facilitates oxidation to 2-(3-chlorophenyl)-2-oxoacetic acid via:

- Oxidant Choice : Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ for strong oxidation.

- Intermediate Trapping : Use FT-IR to detect ketone intermediates.

- Kinetic Studies : Monitor reaction rates under varying pH (2–4) to identify rate-determining steps .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations may stem from:

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be reconciled?

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.

- Dynamic Processes : Variable-temperature NMR can reveal conformational equilibria.

- Isotopic Labeling : Synthesize N-labeled analogs to resolve nitrile group ambiguities .

Methodological Recommendations

- Synthesis Optimization : Use design of experiments (DoE) to screen parameters like solvent ratio and temperature.

- Toxicity Testing : Follow OECD guidelines for acute oral toxicity (Test No. 423) if preliminary in vitro assays show activity .

- Data Reporting : Publish full chromatographic and spectroscopic profiles to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.